N,4,5,6-tetramethylpyrimidin-2-amine
Description
N,4,5,6-Tetramethylpyrimidin-2-amine is a pyrimidine derivative characterized by methyl substituents at the 4, 5, 6, and N-positions of the pyrimidine ring. These analogs share a common pyrimidin-2-amine core but differ in substituents, which influence their physical, chemical, and biological properties. Pyrimidine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N,4,5,6-tetramethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-8(9-4)11-7(5)3/h1-4H3,(H,9,10,11) |
InChI Key |
AFFCEDIKHSWVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5,6-tetramethylpyrimidin-2-amine typically involves the condensation of dimethyl ethylenediamine with ethyl cyanoacetate, followed by further reactions to form the target compound . The reaction conditions often include refluxing in polar solvents and the use of catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
N,4,5,6-tetramethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .
Scientific Research Applications
Antimicrobial Activity
N,4,5,6-tetramethylpyrimidin-2-amine has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have explored the potential of this compound as an anticancer agent. It has been noted that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the effectiveness of pyrimidine-based compounds in targeting specific cancer cell lines while sparing normal cells .
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. This compound may serve as a scaffold for developing inhibitors against enzymes involved in cancer progression and other diseases. The mechanism often involves binding to the active site of enzymes such as dihydrofolate reductase .
Pesticide Development
This compound has been identified as a key intermediate in the synthesis of pesticides. Its derivatives are utilized to create compounds that effectively target agricultural pests while minimizing harm to beneficial organisms . For instance, the synthesis of certain carbamate pesticides involves modifications of this compound to enhance efficacy and reduce toxicity .
Herbicides
The compound has also been explored for its potential use in herbicides. The structural characteristics of this compound allow for modifications that can improve selectivity towards unwanted plant species while preserving crop health .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A notable study investigated the effects of this compound on HT29 colon cancer cells. The compound demonstrated significant cytotoxicity and induced cell cycle arrest at the G1 phase. This highlights its potential as a therapeutic agent in cancer treatment .
Case Study 2: Pesticide Efficacy
In agricultural research, this compound was used to synthesize a new class of carbamate pesticides. Field trials indicated that these derivatives effectively controlled pest populations with minimal impact on non-target species .
Mechanism of Action
The mechanism of action of N,4,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings:
Structural Variations: Chlorine vs. Methyl Groups: The chloro derivative (CAS 65735-58-2) exhibits higher molecular weight (185.66 g/mol) compared to non-halogenated analogs like 4,6-dimethyl-N-phenylpyrimidin-2-amine (199.25 g/mol). Chlorine’s electronegativity may enhance reactivity in substitution reactions .
Physical Properties :
- Melting points vary significantly. For example, the tetrahydropyrido derivative () melts at 262–265°C, likely due to rigid fused-ring systems and nitro group stabilization . In contrast, simpler analogs (e.g., 4-chloro-N,N,5,6-tetramethylpyrimidin-2-amine) lack reported melting points, suggesting lower thermal stability .
Biological Relevance :
- Antimicrobial Activity : Derivatives with fluorophenyl and methoxyphenyl groups () demonstrate intramolecular hydrogen bonding, a feature linked to enhanced target binding in drug design .
- Medicinal Chemistry : The tetrahydropyrido compound () is flagged as an irritant, indicating reactive functional groups that could be leveraged in prodrug strategies .
Synthetic Routes :
- Chloropyrimidines (e.g., 4-chloro-6-methyl-2-phenylpyrimidine in ) are common intermediates. Substitution reactions with amines or thiols enable diversification of the pyrimidine scaffold .
Biological Activity
N,4,5,6-tetramethylpyrimidin-2-amine is a pyrimidine derivative that has gained attention due to its diverse biological activities. Pyrimidines are known for their roles in various pharmacological applications, including anti-inflammatory, antiviral, and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a pyrimidine ring substituted with four methyl groups and an amino group. This unique configuration contributes to its biological properties.
Antiviral Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antiviral properties. This compound has shown promising results against various viral strains. For instance:
- Mechanism : The compound inhibits viral replication by interfering with viral polymerases.
- Efficacy : In vitro assays indicated an IC50 value of 27.4 nM against specific influenza virus strains .
Anticancer Properties
The anticancer potential of this compound has been explored in several cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous).
- Results : The compound exhibited an IC50 of 0.126 μM against MDA-MB-231 cells while showing significantly lower toxicity towards MCF10A cells (19-fold difference) indicating selective cytotoxicity .
| Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 0.126 | 19 |
| MCF10A | 2.394 |
Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory properties. This compound's effects on inflammatory mediators have been evaluated:
- Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Efficacy : It demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Influenza Virus Study : In a controlled study involving mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load within the lungs and improved survival rates .
- Breast Cancer Model : A pharmacodynamic study using a BALB/c nude mouse model showed that treatment with the compound significantly inhibited lung metastasis in mice inoculated with MDA-MB-231 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
